molecular formula C16H13ClN2O2S B12179642 N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12179642
M. Wt: 332.8 g/mol
InChI Key: YLUKKOGOCSINGK-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropyridine moiety, a phenyl group, and an oxathiine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxathiine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloropyridine moiety: This step involves the reaction of the oxathiine intermediate with 5-chloropyridine under specific conditions.

    Attachment of the phenyl group: This can be done through a substitution reaction using a phenylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-aminobenzamide
  • N-(5-chloropyridin-2-yl)-3-phenyl-1,4-dihydro-1,4-oxathiine-2-carboxamide

Uniqueness

N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its specific combination of structural features, including the chloropyridine moiety, phenyl group, and oxathiine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C16H13ClN2O2S/c17-12-6-7-13(18-10-12)19-16(20)14-15(22-9-8-21-14)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19,20)

InChI Key

YLUKKOGOCSINGK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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